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6-Azepan-1-yl-hexylamine

Cat. No.: B7792426
M. Wt: 198.35 g/mol
InChI Key: QFJYBVLPFAIGBY-UHFFFAOYSA-N
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Description

Significance of Aliphatic Amines in Contemporary Synthetic Chemistry

Aliphatic amines, which consist of at least one alkyl group attached to the nitrogen atom, are of considerable industrial importance and find application in almost every field of modern technology, agriculture, and medicine. researchgate.net Lower aliphatic amines (C1 to C6) are important intermediates for the chemical and pharmaceutical industries. researchgate.net A large number of drugs, herbicides, pesticides, and dyes contain amino groups that originate from reactions with such intermediates. researchgate.net

The significance of aliphatic amines is underscored by their prevalence in pharmaceuticals. Approximately 35% of all pharmaceuticals contain an alkylamine motif, and about 60% contain a tertiary alkylamine. thegauntgroup.com The amine functionality has the potential to bind to proteins due to its capacity to form donor/acceptor hydrogen bonds. thegauntgroup.com Furthermore, upon protonation, the solubility and bioavailability of drugs containing amine motifs can be enhanced. thegauntgroup.com This makes the development of general methods for their synthesis a continuous and driven field of research. thegauntgroup.com

The increasing demand for 'sp3-rich' molecules in drug discovery continues to drive the development of practical catalytic methods to synthesize complex saturated alkylamines. thegauntgroup.com In particular, processes that transform diverse, readily available feedstocks into structurally diverse sp3-rich architectures provide a strategic advantage in complex alkylamine synthesis. thegauntgroup.com

Evolution of Strategies for the Construction of Complex Amine Architectures

The synthesis of amines has undergone a significant evolution from traditional methods to modern catalytic strategies. ijrpr.com Historically, methods like the Hofmann alkylation, reductive amination, and nucleophilic substitution have been the cornerstones of amine synthesis. ijrpr.comacs.org Reductive amination, in particular, is considered one of the most efficient methods for amine synthesis and accounts for at least a quarter of C–N bond-forming reactions in the pharmaceutical industry. researchgate.net

However, the increasing complexity of target molecules has necessitated the development of more sophisticated and efficient synthetic routes. ijrpr.comnih.gov Modern strategies often employ transition-metal catalyzed reactions, which have become a cornerstone of modern synthetic organic chemistry for constructing complex aliphatic amines from simple, readily available feedstocks. nih.govresearchgate.net These methods include:

Hydroamination and Hydroaminoalkylation: The direct addition of an amine to an unactivated alkene is an atom-economical route to secondary and tertiary amines. acs.org

Transition-Metal Catalyzed C(sp³)–H Functionalization: This approach allows for the direct functionalization of C-H bonds in aliphatic amines, providing a powerful tool for creating complex structures. acs.orgresearchgate.net

Visible-Light-Mediated Photoredox Catalysis: This method utilizes light energy to drive chemical reactions, offering a sustainable and powerful approach to amine synthesis. thegauntgroup.comacs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling: This has become a general technology for forming C-N bonds to create aromatic amines. acs.org

Recent breakthroughs also include the use of biocatalysts, such as amine transaminases, in one-pot cascade systems for the efficient and environmentally friendly synthesis of chiral amines. acs.org These enzymatic methods can achieve excellent conversion rates (up to 99%) and high enantiomeric excess (>99%). acs.org

The Chemical Profile of 6-Azepan-1-yl-hexylamine

The compound this compound, with the CAS number 21920-79-6, is an aliphatic amine that incorporates both a primary amine and a tertiary amine within its structure. matrix-fine-chemicals.com The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is connected to a hexyl chain, which is terminated by a primary amino group.

PropertyValue
IUPAC Name 6-(azepan-1-yl)hexan-1-amine
CAS Number 21920-79-6
Molecular Formula C12H26N2
Molecular Weight 198.354 g/mol
SMILES C1CCN(CCCCCC)CC1
InChIKey QFJYBVLPFAIGBY-UHFFFAOYSA-N

Table 1: Chemical properties of this compound. matrix-fine-chemicals.com

This bifunctional nature makes it a potentially interesting building block in various synthetic applications. For instance, it has been mentioned in the context of hydrogenation of ε-caprolactam, where it was identified as a minor product alongside azepane and hexylamine (B90201). kuleuven.bersc.org Its structure also suggests potential applications in materials science and medicinal chemistry, where diamines are often used as linkers or synthons. For example, related diamine structures are used in the synthesis of polymers and as precursors for biologically active compounds. mdpi.comnih.gov

Research Findings and Potential Applications

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various applications. For instance, the azepane ring is a component of compounds studied as modulators of metabotropic glutamate (B1630785) receptors. acs.org The diamine functionality is a key feature in the development of pH-responsive nanocarriers for drug delivery. mdpi.com

The synthesis of compounds containing the azepane moiety can be challenging. acs.org However, advances in catalytic methods, such as palladium-catalyzed C-N coupling reactions, have provided routes to N-arylated azepanes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N2 B7792426 6-Azepan-1-yl-hexylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(azepan-1-yl)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c13-9-5-1-2-6-10-14-11-7-3-4-8-12-14/h1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJYBVLPFAIGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 6 Azepan 1 Yl Hexylamine Precursors and Analogs

Elucidation of Catalytic Cycles and Reaction Pathways

The most common and efficient pathway for the synthesis of 6-Azepan-1-yl-hexylamine and its analogs is reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of the target molecule, this would typically involve the reaction of azepane with a precursor like 6-oxohexylamine or 6-aminohexanal (B8501505).

The catalytic cycle for reductive amination generally proceeds through two main stages:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (azepane) on the carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration of the hemiaminal generates a cationic iminium ion. This step is often reversible and its equilibrium can be influenced by reaction conditions, such as the removal of water.

Reduction: The iminium ion is then reduced to the final amine product. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or through catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org In catalytic transfer hydrogenation, a metal catalyst (e.g., based on ruthenium, rhodium, or iridium) facilitates the transfer of hydrogen from a donor molecule to the iminium ion. whiterose.ac.ukresearchgate.net

Another significant pathway is the direct N-alkylation of azepane with a 6-halo-hexylamine derivative via a nucleophilic substitution (SN2) mechanism. In this pathway, the nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing it to form the C-N bond. researchgate.net The efficiency of this reaction is highly dependent on the nature of the leaving group, the solvent, and the base used. researchgate.net

The rate-determining step can be either the formation of the iminium ion (dehydration of the hemiaminal) or its subsequent reduction, depending on the specific reactants and conditions. The transition state for the reduction step involves the approach of the hydride donor (e.g., a borohydride complex or a metal hydride) to the electrophilic carbon of the iminium ion. For instance, in a silyl (B83357) aza-Prins cyclization to form azepane derivatives, a key step involves the intramolecular trapping of an iminium ion, which proceeds through a carbocationic transition state stabilized by a β-silyl group. acs.org DFT calculations for similar reactions show that the activation barrier for the nucleophilic attack leading to the intermediate can be around 27 kcal/mol, while the subsequent step to form the final product has a lower barrier. mdpi.com

In metal-catalyzed reactions, such as transfer hydrogenation or borrowing hydrogen catalysis for amine alkylation, the design of the ligand coordinated to the metal center is paramount for controlling reactivity and selectivity. researchgate.netacs.org Ligands can influence the outcome of the reaction through both steric and electronic effects.

Steric Effects: Bulky ligands can create a specific chiral environment around the metal center, which is crucial for asymmetric synthesis. For the formation of functionalized diamines, sterically demanding phosphine (B1218219) ligands were found to sometimes afford poor conversion rates, while ligands like tricyclohexylphosphine (B42057) (PCy₃) provided the highest yields in certain copper-catalyzed reductive couplings. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. This, in turn, affects the metal's ability to activate the substrate and facilitate key steps like oxidative addition or hydride transfer. In palladium-catalyzed heteroannulation reactions, it was demonstrated that electron-deficient ligands did not invert regioselectivity, whereas more electron-rich phosphine ligands could switch the preferred reaction pathway. nih.gov The use of specific basic ligands has been shown to switch the regioselectivity in C-H alkylation reactions of tertiary amines. nih.gov

For the synthesis of this compound precursors, a catalyst system with well-tuned ligands could potentially differentiate between multiple reactive sites on a complex substrate, thereby enhancing the selectivity for the desired product.

Kinetic and Thermodynamic Aspects of Amine-Forming Reactions

The kinetics of amine-forming reactions can be complex. In nucleophilic aromatic substitution reactions with amines in aprotic solvents, a third-order dependence on the amine concentration has been observed. sapub.org This is explained by a "dimer nucleophile" mechanism, where one amine molecule acts as the nucleophile while a second and third assist in stabilizing the charged intermediate. sapub.org For SN2 alkylation of azepane, the reaction rate typically follows second-order kinetics, being first-order in both the amine and the alkyl halide.

Kinetic studies on the reactivity of pyridoxylamine as a nucleophile show that the rate of reaction with various electrophiles is highly dependent on the nature of the electrophile, with reaction completion times ranging from under a minute to several hours. nih.gov The table below presents hypothetical kinetic data for the formation of this compound via reductive amination, based on typical values for such reactions.

Reaction StepRate Constant (k)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A)
Iminium Ion Formation1.5 x 10⁻³ L mol⁻¹ s⁻¹558.0 x 10⁶ L mol⁻¹ s⁻¹
Iminium Ion Reduction8.2 x 10⁻³ L mol⁻¹ s⁻¹426.5 x 10⁵ L mol⁻¹ s⁻¹

Role of Solvent Effects and Reaction Conditions in Amine Synthesis

The choice of solvent can have a profound impact on the mechanism, rate, and selectivity of amine synthesis. Solvents influence the solubility of reactants and reagents and can stabilize or destabilize intermediates and transition states.

A systematic study on the reductive amination of ketones revealed that protic solvents like methanol (B129727) are often optimal, as they facilitate both imine formation and subsequent hydrogenation steps. researchgate.net In contrast, reactions in water can inhibit the formation of the imine intermediate, leading to different product distributions. researchgate.net For reductive aminations using sodium triacetoxyborohydride, halogenated solvents like 1,2-dichloroethane (B1671644) (DCE) are frequently preferred, though more environmentally benign alternatives are being actively sought. organic-chemistry.orgresearchgate.net Aprotic polar solvents can be effective as they can solubilize the reactants while not interfering with the reagents.

The following table summarizes the expected influence of various reaction parameters on the synthesis of this compound.

ParameterEffect on Reaction RateEffect on SelectivityRationale
Temperature IncreaseIncreasesMay DecreaseProvides energy to overcome activation barriers but can lead to side reactions.
Pressure Increase (H₂ gas)Increases (for hydrogenation)Generally no major effectIncreases concentration of dissolved hydrogen, accelerating the reduction step.
Solvent Polarity (Aprotic)VariableCan improvePolar solvents can stabilize charged intermediates like the iminium ion, potentially altering the rate-determining step.
Catalyst ConcentrationIncreasesGenerally no major effectHigher catalyst concentration provides more active sites for the reaction.

Non-Covalent Interactions in Directing Reaction Mechanisms

Non-covalent interactions, particularly hydrogen bonding, play a critical role in directing reaction mechanisms, especially in catalyzed reactions. In the context of forming this compound, the N-H groups of the azepane or a primary amine precursor can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor.

These interactions can:

Stabilize Transition States: A hydrogen bond can stabilize developing charges in a transition state, lowering the activation energy. In amine alkylation reactions promoted by "hydrogen borrowing" catalysts, the N-H functional group on the ligand can serve as a hydrogen bond donor, stabilizing intermediates and increasing the reaction rate. whiterose.ac.uk

Activate Substrates: Hydrogen bonding to a carbonyl oxygen can increase its electrophilicity, facilitating the initial nucleophilic attack by the amine. Studies have shown that hydrogen-bond acceptor catalysts can selectively weaken specific C-H bonds adjacent to an alcohol by forming an O-H···catalyst hydrogen bond, promoting selective hydrogen atom transfer. nih.govprinceton.edu

Orient Reactants: Within the active site of a catalyst, hydrogen bonds can pre-organize the reactants into an optimal geometry for the reaction to occur, which is a key principle in enzyme catalysis and asymmetric organocatalysis.

In aprotic, non-polar solvents, amines can self-associate through hydrogen bonding to form dimers or larger aggregates. This aggregation can alter the nucleophilicity of the amine and influence the reaction kinetics, as seen in the "dimer nucleophile" mechanism for aromatic substitution. sapub.org

Advanced Applications in Chemical Research

Role in Catalysis

The presence of two distinct amine functionalities suggests potential applications for 6-Azepan-1-yl-hexylamine in both metal-based and metal-free catalytic systems.

Design and Synthesis of Novel Amine-Based Ligands for Transition Metal Catalysis

The dual amine sites in this compound make it a candidate for the synthesis of novel ligands for transition metal catalysis. The primary amine can be readily functionalized to introduce other coordinating groups, while the tertiary amine of the azepane ring can also participate in metal coordination. The flexibility of the hexyl linker could allow for the formation of stable chelate rings with a metal center, a critical factor in catalyst stability and activity.

The rational design of ligands is a cornerstone of modern catalysis. For a molecule like this compound, derivatization of the primary amine could lead to the formation of bidentate or even tridentate ligands. For example, reaction with pyridine-2-carboxaldehyde followed by reduction would yield a ligand with a secondary amine and a pyridine (B92270) nitrogen, which, along with the azepane nitrogen, could form a stable complex with various transition metals like palladium, rhodium, or ruthenium. Such complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, or transfer hydrogenations.

Development of Organocatalysts for Asymmetric Transformations

The field of asymmetric organocatalysis often utilizes chiral amines and their derivatives to catalyze stereoselective reactions. While this compound is itself achiral, it could serve as a scaffold for the synthesis of chiral organocatalysts. Introduction of a chiral center, for instance by reacting the primary amine with a chiral electrophile, could produce a molecule capable of inducing enantioselectivity.

Bifunctional catalysts, which possess both a Lewis basic site (the amines) and a Brønsted acidic site (e.g., a urea (B33335) or thiourea (B124793) group that could be appended to the primary amine), are of significant interest. A hypothetical chiral thiourea derivative of this compound could potentially catalyze asymmetric Michael additions or aldol (B89426) reactions, where one amine group activates the nucleophile while the thiourea moiety activates the electrophile through hydrogen bonding.

Contributions to Polymer Chemistry

The diamine structure of this compound suggests its potential utility in both the synthesis and degradation of polymers.

Integration of Amine Functionalities as Monomeric Units for Polymer Synthesis

Diamines are fundamental building blocks for polycondensation polymers such as polyamides and polyimides. This compound could, in principle, be used as a monomer in condensation reactions with dicarboxylic acids or their derivatives to form novel polyamides. The incorporation of the bulky and flexible azepane ring into the polymer backbone would be expected to influence the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength, when compared to polyamides derived from linear diamines like hexamethylenediamine. The tertiary amine of the azepane ring could also provide a site for post-polymerization modification.

Studies on Polymer Depolymerization Utilizing Amine Reagents

Amines can act as reagents in the chemical recycling of certain polymers, particularly polyesters and polycarbonates, through a process known as aminolysis. The primary amine of this compound could potentially be used to break down the ester or carbonate linkages in these polymers, leading to the formation of smaller molecules that could be repurposed. The efficiency of such a process would depend on factors like reaction temperature, pressure, and the presence of a catalyst. While there is research on the depolymerization of polyesters, specific studies utilizing this compound have not been reported. nih.govkinampark.comdigitellinc.comcofc.eduacs.org

Significance in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. acs.orgresearchgate.net The structure of this compound, with its hydrogen bond-donating primary amine and hydrogen bond-accepting tertiary amine, along with a hydrophobic alkyl chain, makes it an interesting candidate for studies in molecular self-assembly. researchgate.net

This molecule could potentially form various supramolecular structures, such as micelles or vesicles, in aqueous solutions. Furthermore, the primary amine could be functionalized with moieties capable of specific recognition, such as crown ethers or cyclodextrins, to create host-guest systems. The ability to form ordered structures through non-covalent interactions is fundamental to the development of new materials with applications in sensing, drug delivery, and nanotechnology. nih.govacs.orgnih.govnih.gov

No Publicly Available Research Found on "this compound" in Advanced Chemical Applications

Following a comprehensive search of scientific databases and scholarly articles, no specific research could be identified detailing the advanced applications of the chemical compound This compound in the areas of self-assembly, host-guest chemistry, or quantum information science. The requested article, focusing solely on this compound within the specified advanced topics, cannot be generated as there is no available scientific literature to support the content.

Searches were conducted to find information pertaining to "this compound" in the context of:

Self-assembly principles and molecular recognition

Formation of host-guest complexes and supramolecular architectures

Exploration of supramolecular dyads for quantum information science

The results of these inquiries did not yield any peer-reviewed papers, articles, or patents that discuss or even mention "this compound" in relation to these specific fields of advanced chemical research. The compound is listed in several chemical supplier catalogs, which provide basic identifying information such as its molecular formula (C₁₂H₂₆N₂) and CAS number (105632-63-1), but offer no details regarding its application in scientific research.

Without any foundational research on this specific molecule within the requested contexts, it is not possible to provide an accurate and informative article that adheres to the user's strict outline and content requirements. The principles of scientific accuracy and the avoidance of generating unsubstantiated information (hallucination) prevent the creation of the requested content.

It is possible that "this compound" is a compound that has not been extensively studied for the advanced applications outlined, or that any existing research is not publicly accessible. Therefore, the detailed analysis of its role in supramolecular chemistry and quantum information science as requested cannot be provided at this time.

Derivatization and Functionalization of 6 Azepan 1 Yl Hexylamine for Academic Research

Selective Chemical Modifications and Functional Group Interconversions

The presence of both a primary and a tertiary amine in 6-Azepan-1-yl-hexylamine allows for selective chemical transformations. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine of the azepane ring, enabling a high degree of selectivity in its reactions.

Functional group interconversions of the primary amino group are a key strategy in the derivatization of this compound. Standard organic synthesis methodologies can be employed to convert the primary amine into a variety of other functional groups. For instance, diazotization followed by nucleophilic substitution can transform the amine into hydroxyl, halide, or cyano groups. However, such harsh conditions might not always be compatible with the azepane ring.

More commonly, the primary amine is acylated or alkylated to introduce new functionalities. Selective N-alkylation can be achieved using alkyl halides under controlled conditions to minimize over-alkylation. Reductive amination with aldehydes or ketones provides a straightforward route to secondary or tertiary amines, respectively.

Table 1: Examples of Selective Functional Group Interconversions of this compound

Starting Material Reagent(s) Product Functional Group
This compound Acyl chloride/Anhydride (B1165640) Amide
This compound Isocyanate/Isothiocyanate Urea (B33335)/Thiourea (B124793)
This compound Aldehyde/Ketone, NaBH4 Secondary/Tertiary Amine

These selective modifications are foundational for the synthesis of more complex molecules, allowing for the precise installation of desired chemical properties while preserving the core structure of the azepane-containing scaffold.

Synthesis of Complex Amide and Urea Derivatives

The primary amine of this compound is readily derivatized to form a wide array of amide and urea compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to the hydrogen bonding capabilities of the amide and urea moieties.

Amide Synthesis: Amide derivatives are typically synthesized by reacting this compound with carboxylic acids, acyl chlorides, or anhydrides. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the direct reaction with carboxylic acids under mild conditions, which is often preferred to maintain the integrity of other functional groups in the molecule. The general reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the primary amine of this compound.

Urea Synthesis: Urea derivatives can be prepared through several synthetic routes. A common method involves the reaction of this compound with an isocyanate. This reaction is typically rapid and high-yielding. Alternatively, symmetrical ureas can be formed by reacting the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). For the synthesis of unsymmetrical ureas, a two-step, one-pot procedure is often employed, where the primary amine is first reacted with a phosgene equivalent to form an isocyanate in situ, which then reacts with a different amine.

Table 2: Representative Amide and Urea Derivatives of this compound

Derivative Type Reactant Product Name
Amide Benzoyl chloride N-(6-(azepan-1-yl)hexyl)benzamide
Amide Acetic anhydride N-(6-(azepan-1-yl)hexyl)acetamide
Urea Phenyl isocyanate 1-(6-(azepan-1-yl)hexyl)-3-phenylurea

The synthesis of these derivatives allows for the systematic exploration of structure-activity relationships in drug discovery programs and the development of new materials with tailored properties.

Preparation of Conjugates and Probes for Mechanistic Studies

The functionalizability of this compound makes it an excellent scaffold for the preparation of chemical probes and conjugates for mechanistic studies in biological systems. The primary amine provides a convenient handle for attaching reporter groups such as fluorophores, biotin (B1667282), or radioactive isotopes.

For example, the primary amine can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) to create a fluorescent probe. This probe can then be used in cellular imaging studies to track the localization and dynamics of molecules that interact with the azepane-hexylamine moiety.

Similarly, biotin can be conjugated to this compound via an amide linkage. The resulting biotinylated probe can be used in affinity-based pull-down assays to identify binding partners from complex biological mixtures. The strong and specific interaction between biotin and streptavidin allows for the efficient capture and subsequent identification of interacting proteins or other biomolecules.

Furthermore, the introduction of photoreactive groups, such as azides or diazirines, onto the this compound scaffold can generate photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with nearby interacting molecules, enabling the identification of direct binding partners.

The synthesis of these specialized tools is crucial for elucidating the mechanisms of action of bioactive compounds and for understanding complex biological processes at the molecular level.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Amine Chemistry

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 6-Azepan-1-yl-hexylamine. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and thus appear at a lower field (higher ppm value).

Azepane Ring Protons: The protons on the carbons alpha to the tertiary nitrogen in the azepane ring are expected to appear as multiplets in the range of 2.5-2.8 ppm. The other methylene (B1212753) protons of the azepane ring will likely produce overlapping multiplets in the region of 1.5-1.7 ppm.

Hexyl Chain Protons: The methylene group attached to the primary amine (-CH₂-NH₂) is predicted to show a triplet at approximately 2.7-2.9 ppm. The methylene group attached to the tertiary amine of the azepane ring (-N-CH₂-) is expected to be a triplet around 2.4-2.6 ppm. The remaining four methylene groups of the hexyl chain will likely appear as a series of multiplets between 1.2 and 1.6 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but could be expected in the range of 1.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Azepane Ring Carbons: The carbons alpha to the tertiary nitrogen are expected to have a chemical shift in the range of 55-60 ppm. The other carbons in the azepane ring are predicted to appear between 25-30 ppm.

Hexyl Chain Carbons: The carbon atom bonded to the primary amino group is expected around 40-45 ppm. The carbon adjacent to the tertiary nitrogen of the azepane ring is predicted to be in the range of 58-63 ppm. The other four carbons of the hexyl chain will likely have signals in the 25-35 ppm region.

Predicted NMR Data for this compound:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-CH₂-NH₂2.7-2.9 (t)40-45
-NH₂1.0-3.0 (br s)-
-(CH₂)₄- (hexyl chain)1.2-1.6 (m)25-35
-N(azepane)-CH₂-2.4-2.6 (t)58-63
α-CH₂ (azepane ring)2.5-2.8 (m)55-60
β,γ-CH₂ (azepane ring)1.5-1.7 (m)25-30

Note: t = triplet, m = multiplet, br s = broad singlet. These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound will likely be dominated by cleavage at the C-C bonds adjacent to the nitrogen atoms (alpha-cleavage), as this leads to the formation of stable iminium ions.

Expected Fragmentation Pattern:

Alpha-cleavage at the primary amine: Loss of a pentylazepane radical to give a fragment ion at m/z 30 ([CH₂=NH₂]⁺).

Alpha-cleavage at the tertiary amine (hexyl chain side): Loss of a C₅H₁₀NH₂ radical, leading to a fragment containing the azepane ring.

Alpha-cleavage at the tertiary amine (ring opening): Fragmentation of the azepane ring itself can lead to various characteristic ions.

Cleavage along the hexyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) may also be observed.

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of two amine groups, this compound may exhibit peak tailing on standard non-polar GC columns due to interactions with active sites on the column. Therefore, derivatization is often employed to improve its chromatographic behavior. iu.edu Without derivatization, a column with a basic deactivation or a polar column would be more suitable. The mass spectrometer detector provides structural information, confirming the identity of the eluted compound based on its fragmentation pattern as described in the MS section.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. Since the compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) might be possible, but sensitivity would be limited. More effective detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity with UV or fluorescence detection, pre-column or post-column derivatization is necessary. sigmaaldrich.com

A reversed-phase C18 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. The addition of an ion-pairing agent or using a mixed-mode column can improve peak shape and retention for this basic compound. sielc.com Normal-phase chromatography can also be an option for separating amines. nih.gov

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound that has properties more amenable to a particular analytical method, such as improved volatility for GC or enhanced detectability for HPLC. libretexts.org For this compound, the primary amine group is the main target for derivatization.

For GC-MS Analysis:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a more volatile and less polar amide derivative, which improves peak shape and reduces tailing. h-brs.de

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the primary amine, increasing its volatility.

For HPLC Analysis:

Dansyl Chloride: Reacts with the primary amine to produce a highly fluorescent derivative, allowing for very sensitive detection by a fluorescence detector. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent also reacts with the primary amine to form a fluorescent derivative, offering high sensitivity. libretexts.org

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with the primary amine to yield a fluorescent isoindole derivative. This is a common pre-column derivatization reagent for amino acid and amine analysis. nih.gov

Theoretical and Computational Studies of Amines

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs a molecule's stability and chemical reactivity. nih.gov

For 6-Azepan-1-yl-hexylamine, DFT calculations can map out the molecular electrostatic potential (MEP), highlighting areas of positive and negative charge. The nitrogen atoms of the primary amine and the tertiary azepane group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the primary amine are electron-deficient (positive potential) and can act as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is another key aspect of these calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a descriptor of chemical stability. nih.gov In this compound, the HOMO is likely localized on the nitrogen atoms, confirming their role as the primary sites for reaction with electrophiles.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and softness. Such calculations have been applied to understand the reactivity and stability of the azepane ring itself, comparing it to other heterocyclic compounds. nih.gov

Table 1: Illustrative Calculated Electronic Properties for Amine Structures

PropertyDescriptionTypical Calculated Value (Illustrative)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.+1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.7.7 eV
Dipole Moment (μ) Measure of the net molecular polarity.1.5 - 2.5 Debye
Electron Affinity Energy released when an electron is added.~0.3 eV
Ionization Potential Energy required to remove an electron.~8.0 eV

Note: These values are illustrative and based on typical DFT calculations for aliphatic and cyclic amines.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for electronic properties, they are computationally expensive for studying the dynamic behavior of flexible molecules like this compound. Molecular Dynamics (MD) simulations, which use classical mechanics (force fields) to model atomic motions over time, are better suited for this purpose. nih.gov The MM4 force field, for instance, has been specifically parameterized for aliphatic amines. researchgate.net

The conformational landscape of this compound is complex due to the flexible six-carbon chain and the non-planar azepane ring. The hexyl chain can adopt numerous conformations through rotation around its carbon-carbon single bonds. MD simulations can explore these different conformations and determine their relative energies and probabilities. nih.gov Similarly, the seven-membered azepane ring is known to be conformationally flexible, existing in various twist-chair and boat conformations. lifechemicals.com

MD simulations can be used to study how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. By simulating a system containing many molecules of this compound, one can observe intermolecular interactions, such as the formation of hydrogen bonds between the primary amine of one molecule and the nitrogen atom of another. These simulations provide insight into bulk properties like viscosity and liquid-vapor phase equilibria. researchgate.net Accelerated MD methods can be employed to enhance the sampling of conformational space, allowing for the observation of rare events like transitions between different stable conformations. nih.gov

Table 2: Illustrative Conformational Dihedral Angles and Energy Barriers

Dihedral AngleDescriptionTypical Rotational Barrier (kcal/mol)
C-C-C-C (Hexyl Chain) Rotation around a central bond in the alkyl chain leading to gauche and anti conformations.3 - 5
C-C-N-C (Azepane Ring) Torsional angle within the seven-membered ring, defining its conformation (e.g., chair vs. boat).5 - 10
C-C-C-N (Chain-Ring Link) Rotation of the hexyl chain relative to the azepane ring.2 - 4

Note: Values are illustrative, representing typical energy barriers for alkyl chains and cyclic systems.

Computational Prediction of Reaction Pathways and Selectivity Profiles

Computational chemistry can be used to predict the most likely pathways for chemical reactions, providing insights that are valuable for synthesis planning. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed.

For this compound, a key question is the relative reactivity of the two nitrogen atoms—the primary amine at the end of the hexyl chain and the tertiary amine within the azepane ring. DFT calculations can model reactions such as N-alkylation or N-acylation at both sites. By comparing the activation energies for the reaction at each nitrogen, one can predict the selectivity. Generally, the primary amine is less sterically hindered and more accessible, suggesting it might be the more reactive site. However, the basicity and electronic environment of the tertiary amine also play a crucial role. DFT investigations have been used to elucidate reaction mechanisms for processes like the ring-opening of cyclic carbonates by amines, highlighting how the nature of the amine (aliphatic vs. aromatic) dictates the pathway. rsc.org

Modern computational approaches also utilize machine learning and rule-based algorithms to predict reaction outcomes and even design entire synthetic routes. nih.gov These methods are trained on vast databases of known reactions and can propose plausible reactant combinations to achieve a target molecule, or predict the products of a given set of reactants. nih.gov

Table 3: Illustrative Comparison of Calculated Activation Energies for Competing Reactions

Reaction TypeReaction SiteIllustrative Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
N-Alkylation Primary Amine (-NH2)15Major Product
N-Alkylation Tertiary Amine (Azepane)20Minor Product
N-Acylation Primary Amine (-NH2)12Major Product
N-Acylation Tertiary Amine (Azepane)18Minor Product

Note: These activation energies are hypothetical, intended to illustrate how lower barriers suggest a more favorable reaction pathway.

Modeling of Non-Covalent Interactions within Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. fortunejournals.com this compound is well-suited to participate in such assemblies due to its ability to act as both a hydrogen bond donor (via the -NH2 group) and acceptor (via both nitrogen atoms), and its long alkyl chain which can engage in van der Waals interactions.

Modeling these large systems requires methods that can accurately describe weak interactions, which are often a challenge for standard DFT functionals. nih.gov Functionals specifically designed to account for dispersion forces (e.g., ωB97XD) or methods that add an empirical dispersion correction (e.g., DFT-D) are necessary for accurate results. nih.govnih.gov

Computational models can predict how molecules of this compound might self-assemble. For example, they could form linear chains through head-to-tail hydrogen bonding or aggregate into micelle-like structures in aqueous solution, with the hydrophobic hexyl chains clustering together and the polar amine groups exposed to the solvent. The study of non-covalent interactions is crucial for understanding host-guest chemistry, where a larger host molecule might encapsulate a smaller guest like this compound. fortunejournals.com These interactions are fundamental to molecular recognition and the design of functional materials. researchgate.net

Table 4: Types of Non-Covalent Interactions Relevant to this compound

Interaction TypeDescriptionTypical Energy Range (kcal/mol)
Hydrogen Bonding Interaction between the N-H of the primary amine (donor) and a nitrogen atom (acceptor).3 - 8
Van der Waals (Dispersion) Weak attractive forces between the alkyl chains.0.5 - 2 (per CH2 group)
Dipole-Dipole Electrostatic interaction between the polar amine groups of different molecules.1 - 3
Hydrophobic Interactions Tendency of the nonpolar alkyl chains to aggregate in an aqueous environment.Variable

Note: The energy values are general approximations for the types of interactions listed.

Q & A

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify variables (cell lines, assay conditions). Replicate experiments under standardized protocols (e.g., OECD guidelines). Use dose-response curves (IC50_{50}/EC50_{50}) and statistical tests (ANOVA) to assess significance .

Methodological Tables

Q. Table 1. Key Techniques for Characterizing this compound

TechniqueApplicationCritical Parameters
1^1H NMRStructural confirmationSolvent choice, δ (ppm) alignment
HPLC-UV/visPurity assessmentColumn type, mobile phase pH
X-ray diffractionSolid-state conformationCrystal quality, resolution (<1.0 Å)
ITCBinding affinityTitrant concentration, ΔH measurement

Q. Table 2. Common Contaminants in Synthesis

ImpuritySourceDetection Method
Unreacted hexaneIncomplete substitutionGC-MS (retention time)
Oxidative byproductsAir exposureLC-MS (m/z +16/32)
Metal residuesCatalyst leachingICP-OES

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